molecular formula C23H25BrO B1465077 2-Adamantyl-1-benzyloxy-4-bromobenzene CAS No. 736992-49-7

2-Adamantyl-1-benzyloxy-4-bromobenzene

Cat. No.: B1465077
CAS No.: 736992-49-7
M. Wt: 397.3 g/mol
InChI Key: USYFIKGHAJXZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Adamantyl-1-benzyloxy-4-bromobenzene is an organic compound with the chemical formula C23H25BrO. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure, and contains a benzyloxy group and a bromine atom attached to a benzene ring.

Chemical Reactions Analysis

2-Adamantyl-1-benzyloxy-4-bromobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

2-Adamantyl-1-benzyloxy-4-bromobenzene has diverse applications in scientific research, including:

Comparison with Similar Compounds

2-Adamantyl-1-benzyloxy-4-bromobenzene can be compared with other similar compounds, such as:

    1-Adamantyl-1-benzyloxy-4-bromobenzene: Similar structure but with different substitution patterns.

    2-Adamantyl-1-benzyloxy-4-chlorobenzene: Similar structure with chlorine instead of bromine.

    2-Adamantyl-1-benzyloxy-4-fluorobenzene: Similar structure with

Properties

IUPAC Name

2-(5-bromo-2-phenylmethoxyphenyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrO/c24-20-6-7-22(25-14-15-4-2-1-3-5-15)21(13-20)23-18-9-16-8-17(11-18)12-19(23)10-16/h1-7,13,16-19,23H,8-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYFIKGHAJXZFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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